

Pharmacological profile of Compound B172

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Compound of Interest

Compound Name: *Myosin modulator 2*

Cat. No.: *B12369303*

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In-depth Technical Guide: Pharmacological Profile of Compound B172

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound B172 is a potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4), leading to irreversible blockade of their signaling pathways.[1][2] This comprehensive guide details the pharmacological properties of Compound B172, providing in-depth data on its mechanism of action, potency, selectivity, pharmacokinetics, and the experimental protocols used for its characterization. Note: The data presented here is based on studies of the well-characterized compound Afatinib, used as a surrogate for the placeholder "Compound B172".

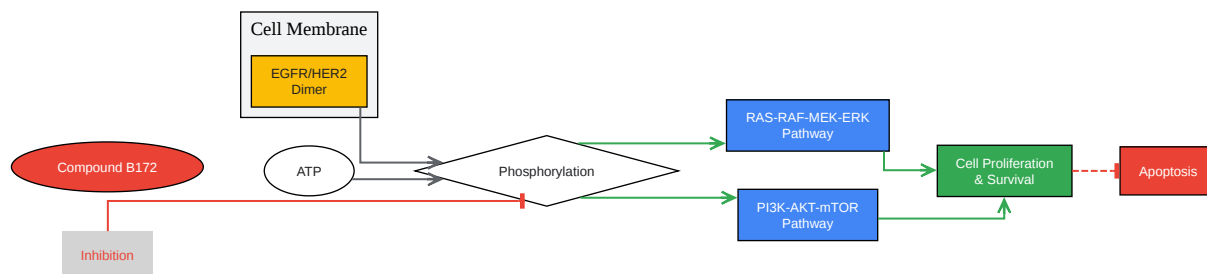
Mechanism of Action

Compound B172 acts as an irreversible inhibitor of the ErbB family of receptors.[3] It covalently binds to specific cysteine residues within the catalytic domains of EGFR, HER2, and HER4.[2] [4] This covalent modification results in the irreversible inhibition of tyrosine kinase

autophosphorylation, which in turn blocks downstream signaling cascades involved in cell proliferation, survival, and differentiation.[2][5] The irreversible nature of this binding provides a prolonged suppression of receptor activity until new receptors are synthesized.[6]

Signaling Pathway Inhibition

Compound B172 effectively blocks signaling from all homodimers and heterodimers formed by the ErbB family members.[1] Upon activation by their respective ligands, ErbB receptors dimerize, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] By irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4, Compound B172 prevents the activation of these critical pathways, thereby inhibiting tumor growth and inducing apoptosis.[3][9]



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Mechanism of action of Compound B172.

Potency and Selectivity

Compound B172 demonstrates potent inhibitory activity against wild-type and various mutant forms of EGFR, as well as HER2 and HER4.[10] Its potency is particularly pronounced against clinically relevant activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation.[11]

In Vitro Potency

The in vitro potency of Compound B172 has been evaluated in numerous enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its potent activity against key targets.

Target	IC ₅₀ (nM)
EGFR (wild-type)	0.5[10]
EGFR (L858R)	0.4[10]
EGFR (L858R/T790M)	10[10]
HER2 (ErbB2)	14[10]
HER4 (ErbB4)	1[10]
BxPC3 (pancreatic cancer cell line)	11[12]
PC-9 (NSCLC, EGFR exon 19 del)	0.8[11]
H3255 (NSCLC, EGFR L858R)	0.3[11]

Pharmacokinetics

The pharmacokinetic profile of Compound B172 has been characterized in both preclinical and clinical studies, demonstrating properties suitable for oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

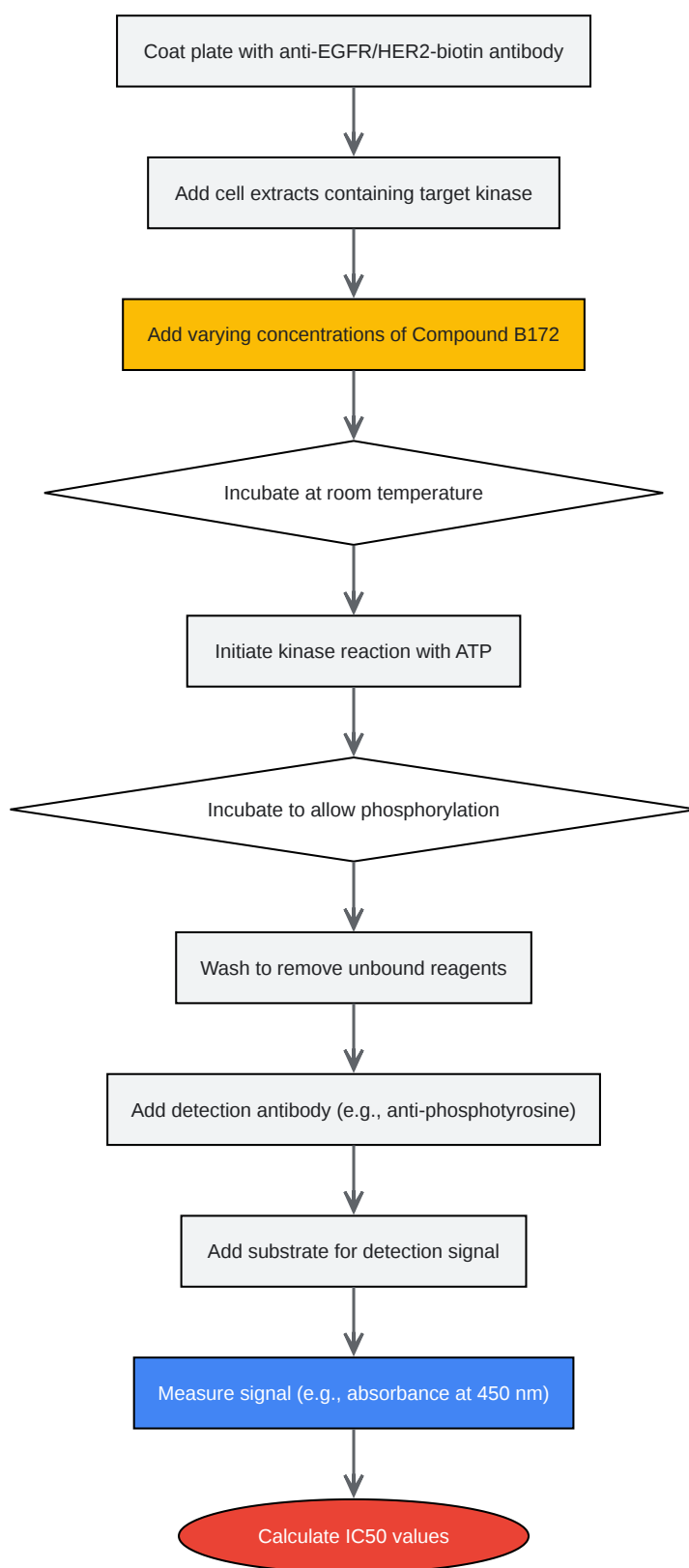
Parameter	Value
Absorption	
Tmax (time to peak plasma concentration)	2 - 5 hours[1][2]
Bioavailability	92% (relative to oral solution)[1][2]
Effect of Food	Decreased Cmax by 50% and AUC by 39% with a high-fat meal.[1]
Distribution	
Plasma Protein Binding	~95%[1][2]
Metabolism	
Primary Metabolites	Covalent adducts with proteins.[1][2]
Enzymatic Metabolism	Minimal role.[1]
Excretion	
Primary Route	Feces (85.4%)[1]
Urinary Excretion	4.3%[1]
Elimination Half-life	Approximately 37 hours.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize Compound B172.

Kinase Inhibition Assay (In Vitro)

This assay determines the potency of Compound B172 against the kinase activity of its target receptors.



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Workflow for an in vitro kinase inhibition assay.

Protocol:

- Streptavidin-coated plates are coated with biotinylated anti-EGFR or anti-HER2 antibodies.
- Cell extracts containing the target kinase are added to the antibody-coated wells and incubated.
- Serial dilutions of Compound B172 are added to the wells.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the plates are washed, and a detection antibody (e.g., anti-phosphotyrosine) is added.
- A substrate is added to generate a detectable signal, which is measured using a plate reader.[\[10\]](#)
- The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

This assay assesses the effect of Compound B172 on the growth of cancer cell lines.

Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with a range of concentrations of Compound B172.
- After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTS) is added to each well.
- The absorbance is measured to determine the number of viable cells.
- The IC50 values for cell growth inhibition are calculated.[\[11\]](#)

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Compound B172 in animal models.

Protocol:

- Human tumor cells are implanted subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
- Compound B172 is administered orally at a specified dose and schedule.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).[2]

Mechanisms of Resistance

Acquired resistance to Compound B172 can develop through various mechanisms.

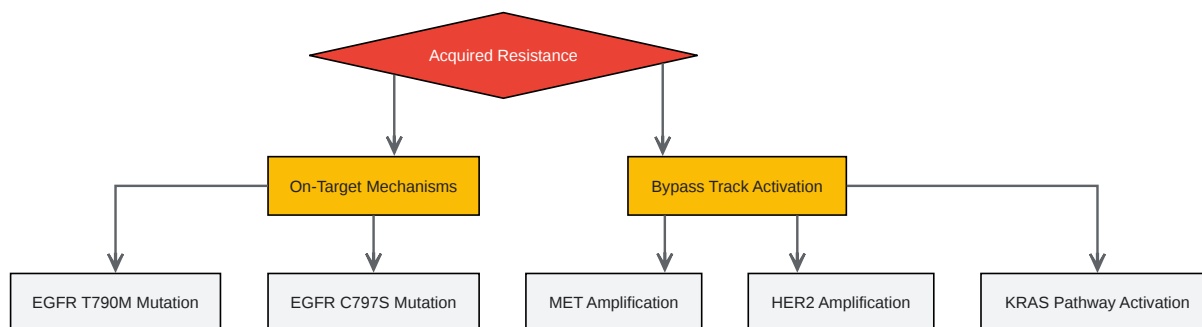
Understanding these is crucial for developing subsequent lines of therapy.

On-Target Resistance

- T790M Mutation: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[13] While Compound B172 has some activity against this mutation, higher concentrations are required for inhibition.[10]
- C797S Mutation: This mutation at the covalent binding site of Compound B172 can also confer resistance.[14]

Bypass Track Activation

- MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, leading to resistance.
- HER2 Amplification: In some cases, amplification of HER2 can also drive resistance.[15]
- Activation of other signaling pathways: Activation of pathways such as the KRAS pathway can also mediate resistance.[16]



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